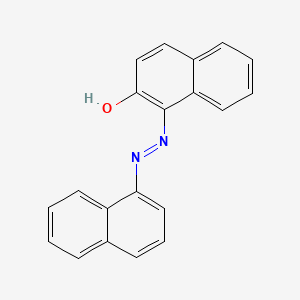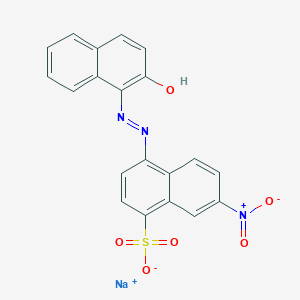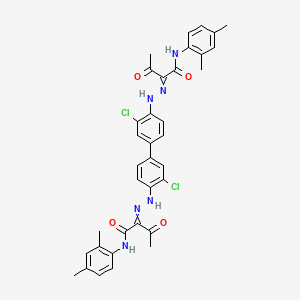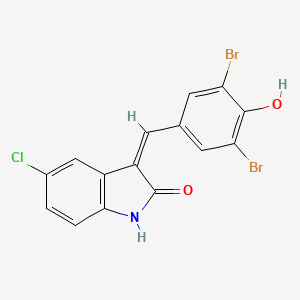
ラフトランスフェラーゼ阻害剤2
概要
説明
Raf阻害剤2は、RAS-RAF-MEK-ERKシグナル伝達経路の重要な構成要素であるRAFキナーゼファミリーを標的とするタイプII阻害剤です。この経路は、細胞の成長、増殖、および生存において重要な役割を果たしています。 Raf阻害剤2は、特にBRAFおよびCRAFキナーゼを含むRASおよびRAF遺伝子の変異によって駆動される癌の治療において潜在的な可能性を示しています .
科学的研究の応用
Raf inhibitor 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the RAS-RAF-MEK-ERK signaling pathway and to develop new inhibitors with improved properties . In biology, Raf inhibitor 2 is used to investigate the role of RAF kinases in cell signaling and cancer progression . In medicine, it has shown promise as a therapeutic agent for treating cancers driven by RAS and RAF mutations . In industry, Raf inhibitor 2 is used in drug discovery and development programs to identify new compounds with potential clinical applications .
作用機序
Raf阻害剤2は、RAFキナーゼの不活性型に結合することによりその効果を発揮し、それらの活性化とそれに続くRAS-RAF-MEK-ERK経路を介したシグナル伝達を防ぎます . この阻害は、RASおよびRAF変異を持つ癌細胞の細胞成長と増殖の抑制につながります . Raf阻害剤2の分子標的は、シグナル伝達経路の重要な構成要素であるBRAFおよびCRAFキナーゼです .
類似の化合物との比較
Raf阻害剤2は、ARAFキナーゼを温存しながら、BRAFおよびCRAFキナーゼを選択的に阻害する能力においてユニークです . この選択性は、オフターゲット効果を減らし、化合物の治療指数を向上させる上で有利です . 類似の化合物には、トボラフェニブやナポラフェニブなどの他のタイプII RAF阻害剤があり、これらはRAFキナーゼも標的とするものの、選択性プロファイルや薬理学的特性が異なる場合があります .
生化学分析
Biochemical Properties
Raf inhibitor 2 is a potent inhibitor of Raf kinases, with an IC50 value of less than 1.0 μM . This compound interacts with various enzymes and proteins, particularly those involved in the MAPK/ERK signaling pathway. By inhibiting Raf kinases, Raf inhibitor 2 disrupts the phosphorylation cascade that leads to the activation of MEK and ERK, ultimately affecting cell proliferation and survival . The nature of these interactions is primarily inhibitory, as Raf inhibitor 2 binds to the active site of Raf kinases, preventing their activation and subsequent downstream signaling .
Cellular Effects
Raf inhibitor 2 exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the MAPK/ERK signaling pathway . Additionally, Raf inhibitor 2 influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Raf kinases, this compound reduces the phosphorylation of MEK and ERK, leading to decreased cell growth and increased cell death . These effects are particularly pronounced in cancer cells, where the MAPK/ERK pathway is often dysregulated .
Molecular Mechanism
The molecular mechanism of Raf inhibitor 2 involves its binding to the active site of Raf kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets such as MEK and ERK, which are critical components of the MAPK/ERK signaling pathway . By blocking this pathway, Raf inhibitor 2 effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by the MAPK/ERK pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Raf inhibitor 2 have been observed to change over time. This compound is stable when stored under appropriate conditions, such as dry, dark environments at 0-4°C for short-term storage or -20°C for long-term storage . Over time, Raf inhibitor 2 may degrade, leading to a reduction in its inhibitory effects on Raf kinases . Long-term studies have shown that continuous exposure to Raf inhibitor 2 can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Raf inhibitor 2 vary with different dosages in animal models. At lower doses, this compound effectively inhibits Raf kinases and reduces tumor growth without causing significant toxicity . At higher doses, Raf inhibitor 2 may induce toxic or adverse effects, such as weight loss and organ damage . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
Raf inhibitor 2 is involved in various metabolic pathways, particularly those related to the MAPK/ERK signaling pathway . This compound interacts with enzymes such as Raf kinases, MEK, and ERK, affecting their activity and subsequent downstream signaling . By inhibiting Raf kinases, Raf inhibitor 2 alters metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Raf inhibitor 2 is transported and distributed through various mechanisms . This compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of Raf inhibitor 2 within cells is crucial for its inhibitory effects on Raf kinases and the MAPK/ERK signaling pathway .
Subcellular Localization
Raf inhibitor 2 is localized within specific subcellular compartments, where it exerts its inhibitory effects on Raf kinases . This compound may be directed to these compartments through targeting signals or post-translational modifications . The subcellular localization of Raf inhibitor 2 is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .
準備方法
合成経路および反応条件: Raf阻害剤2の合成には、主要な中間体の形成とそれに続くカップリング反応を含む、複数のステップが含まれます。 特定の合成経路と反応条件は、目的の最終生成物と使用される出発物質によって異なる場合があります .
工業生産方法: Raf阻害剤2の工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴います。 これには、連続フロー化学や自動合成プラットフォームなどの高度な技術の使用が含まれる場合があります .
化学反応の分析
反応の種類: Raf阻害剤2は、酸化、還元、および置換反応を含むさまざまな化学反応を受けます。 これらの反応は、化合物の構造を修飾し、薬理学的特性を高めるために不可欠です .
一般的な試薬と条件: Raf阻害剤2の合成および修飾に使用される一般的な試薬には、酸化剤、還元剤、および求核剤が含まれます。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます .
形成される主な生成物: Raf阻害剤2を含む反応から形成される主な生成物は、通常、RAFキナーゼに対して効力と選択性が向上した誘導体です。 これらの誘導体は、治療の可能性についてさらに評価されます .
科学研究アプリケーション
Raf阻害剤2は、特に化学、生物学、医学、および産業の分野で、幅広い科学研究アプリケーションを持っています。 化学では、それはRAS-RAF-MEK-ERKシグナル伝達経路を研究し、特性が向上した新しい阻害剤を開発するためのツール化合物として使用されます . 生物学では、Raf阻害剤2は、RAFキナーゼが細胞シグナル伝達と癌の進行における役割を調査するために使用されます . 医学では、それはRASおよびRAF変異によって駆動される癌を治療するための治療薬として有望視されています . 産業では、Raf阻害剤2は、潜在的な臨床応用を持つ新しい化合物を特定するための創薬および開発プログラムで使用されています .
類似化合物との比較
Raf inhibitor 2 is unique in its ability to selectively inhibit the BRAF and CRAF kinases while sparing the ARAF kinase . This selectivity is advantageous in reducing off-target effects and improving the therapeutic index of the compound . Similar compounds include other type II RAF inhibitors such as tovorafenib and naporafenib, which also target the RAF kinases but may have different selectivity profiles and pharmacological properties .
特性
IUPAC Name |
(3Z)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIHOJMBMIMKAJ-KMKOMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


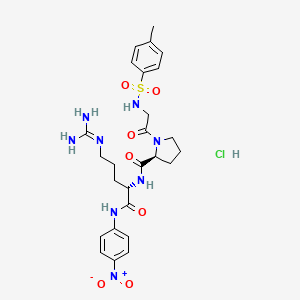


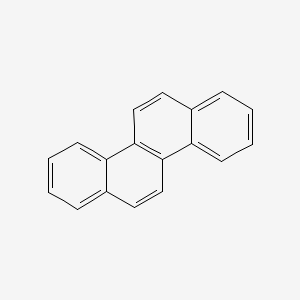
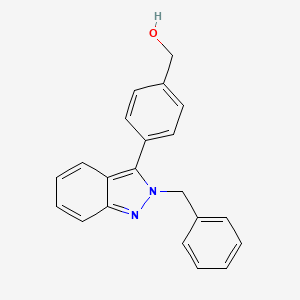
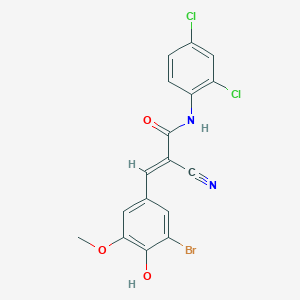
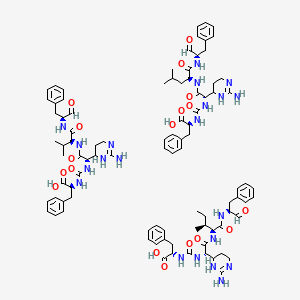
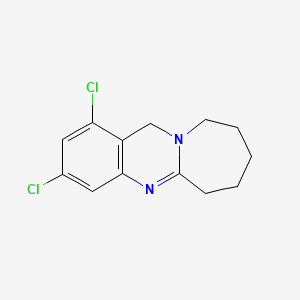
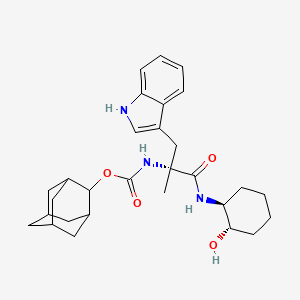
![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)
